molecular formula C20H17Cl2N3O B2548778 N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 2034394-91-5

N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide

Cat. No.: B2548778
CAS No.: 2034394-91-5
M. Wt: 386.28
InChI Key: BVUONGPGTMIYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide typically involves a multi-step process. The initial step often includes the preparation of the bipyridine derivative, followed by the introduction of the dichlorophenyl group through a series of reactions such as halogenation and amide formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the bipyridine moiety or the dichlorophenyl group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may interact with cellular membranes or proteins, contributing to its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide: shares similarities with other bipyridine derivatives and dichlorophenyl compounds.

    N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide: is unique due to its specific combination of functional groups, which imparts distinct properties and reactivity.

Uniqueness

The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide lies in its ability to form stable complexes with metal ions and its potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUONGPGTMIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.